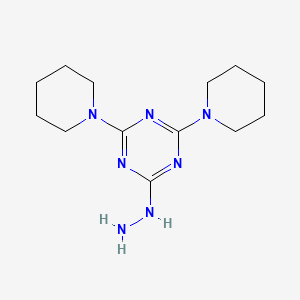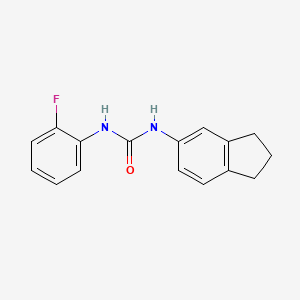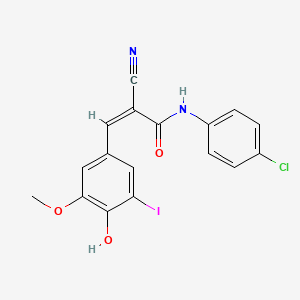![molecular formula C26H24N2O8S3 B4934638 3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3’-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]’ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ‘Tosylate’ and is widely used in the synthesis of various pharmaceuticals and bioactive molecules.
Mécanisme D'action
The mechanism of action of ‘Tosylate’ is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
‘Tosylate’ has been shown to exhibit potent anti-inflammatory and anti-cancer effects. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative disorders. However, the exact biochemical and physiological effects of ‘Tosylate’ are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ‘Tosylate’ is its versatility in the synthesis of various bioactive molecules. It is also relatively easy to synthesize and purify. However, its potential toxicity and limited solubility in water can be a limitation for lab experiments.
Orientations Futures
There are several future directions for the research on ‘Tosylate.’ One of the major areas of interest is its potential application in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to develop more potent and selective derivatives. ‘Tosylate’ can also be used as a building block for the synthesis of new bioactive molecules with diverse applications. The development of more efficient and sustainable synthesis methods for ‘Tosylate’ can also be a future direction for research.
Méthodes De Synthèse
The synthesis of ‘Tosylate’ involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(4-methoxyphenyl)benzenesulfonamide in the presence of a base. The resulting compound is then treated with tosyl chloride to obtain ‘3,3’-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]. This synthesis method is widely used in the preparation of various bioactive molecules and pharmaceuticals.
Applications De Recherche Scientifique
‘Tosylate’ has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Recent studies have also demonstrated its potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. ‘Tosylate’ has also been used as a reagent in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and antibacterial agents.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8S3/c1-35-21-13-9-19(10-14-21)27-38(31,32)25-7-3-5-23(17-25)37(29,30)24-6-4-8-26(18-24)39(33,34)28-20-11-15-22(36-2)16-12-20/h3-18,27-28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBSCSUITIZYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4934558.png)


![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4934578.png)
![2-[(4-fluorobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934581.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)